Dose-Limiting Cardiac Toxicity: QTc Prolongation and Torsades de Pointes at 1184 mg/m² in Phase I Trial
Acodazole hydrochloride induces dose-limiting cardiac toxicity with a defined threshold of 1370 mg/m², manifested as QTc interval prolongation, multiple premature ventricular contractions, and decreasing heart rate. At 1184 mg/m², a patient developed polymorphic ventricular tachycardia (torsades de pointes). In five additional patients treated with a modified dose-escalation schedule, Q-Ti prolongation ≥20% occurred in 20 of 27 treatments, with prolongation resolving 24–36 hours post-infusion. Q-Ti prolongation occurred at all dose levels evaluated [1]. This cardiotoxicity profile is quantitatively documented and distinguishes Acodazole from other imidazoquinolines such as imiquimod, which is not associated with QT prolongation in clinical use, and from amonafide, which carries bone marrow suppression as its primary dose-limiting toxicity rather than QT prolongation [2].
| Evidence Dimension | Cardiac toxicity: QTc/Q-Ti prolongation and ventricular arrhythmia |
|---|---|
| Target Compound Data | Acodazole hydrochloride: Dose-limiting cardiac toxicity at 1370 mg/m²; Q-Ti prolongation ≥20% in 20/27 treatments; torsades de pointes at 1184 mg/m² [1]. |
| Comparator Or Baseline | Imiquimod: No QT prolongation in clinical use; primary adverse effects are local skin reactions [2]. Amonafide: Dose-limiting toxicity is myelosuppression (neutropenia), not QT prolongation [2]. |
| Quantified Difference | Acodazole induces torsades de pointes at 1184 mg/m², a life-threatening arrhythmia not observed with imiquimod or amonafide at therapeutic doses [1] [2]. |
| Conditions | Phase I clinical trial in 37 patients with advanced carcinomas; 1-h i.v. infusion repeated every 21 days [1]. |
Why This Matters
The well-defined cardiotoxicity threshold and specific arrhythmogenic outcome make Acodazole hydrochloride uniquely valuable as a positive control compound in cardiac safety pharmacology and hERG channel research.
- [1] Trump DL, Tutsch KD, Willson JK, Remick S, Simon K, Alberti D, Grem J, Koeller J, Tormey DC. Phase I clinical trial and pharmacokinetic evaluation of acodazole (NSC 305884), an imidazoquinoline derivative with electrophysiological effects on the heart. Cancer Res. 1987 Jul 15;47(14):3895-900. PMID: 3594447. View Source
- [2] Pazdur R, Chabot GG, Campbell CA, Lehmann MH, Kloner RA, Baker LH. Acodazole hydrochloride: phase I trial, pharmacokinetics, and evaluation of cardiotoxicity in dogs. Cancer Res. 1988 Aug 1;48(15):4423-6. PMID: 3390838. View Source
